molecular formula C4H6N2O4 B13124716 (Z)-Dimethyldiazene-1,2-dicarboxylate

(Z)-Dimethyldiazene-1,2-dicarboxylate

Cat. No.: B13124716
M. Wt: 146.10 g/mol
InChI Key: NCBFTYFOPLPRBX-WAYWQWQTSA-N
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Description

(Z)-Dimethyldiazene-1,2-dicarboxylate is an organic compound characterized by the presence of a diazene group (N=N) flanked by two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Diazotization and Esterification: One common method involves the diazotization of a suitable amine precursor followed by esterification. For instance, starting from hydrazine derivatives, the compound can be synthesized through controlled oxidation and subsequent esterification with methanol under acidic conditions.

    Oxidative Coupling: Another method involves the oxidative coupling of dimethyl hydrazine with an appropriate oxidizing agent such as potassium permanganate or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the synthesis of (Z)-Dimethyldiazene-1,2-dicarboxylate typically involves large-scale diazotization processes followed by esterification. The reaction conditions are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Z)-Dimethyldiazene-1,2-dicarboxylate can undergo oxidation reactions, often leading to the formation of nitroso or nitro compounds.

    Reduction: Reduction of this compound typically yields hydrazine derivatives, which can further react to form various nitrogen-containing compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various esters and amides.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-Dimethyldiazene-1,2-dicarboxylate is used as a precursor for the synthesis of complex nitrogen-containing compounds. Its unique reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used in the study of enzyme mechanisms, particularly those involving nitrogen metabolism. It serves as a model compound for understanding the behavior of diazene-containing molecules in biological systems.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of prodrugs. Its ability to release nitrogen under specific conditions can be harnessed for targeted drug delivery.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity with various monomers allows for the creation of materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-Dimethyldiazene-1,2-dicarboxylate involves the cleavage of the N=N bond, leading to the formation of reactive nitrogen species. These species can interact with various molecular targets, including enzymes and nucleic acids, altering their function and activity. The ester groups facilitate the compound’s solubility and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl diazene-1,2-dicarboxylate: The non-Z isomer, which has different reactivity and stability.

    Diethyl diazene-1,2-dicarboxylate: Similar structure but with ethyl ester groups, leading to different physical and chemical properties.

    Azodicarboxylates: A broader class of compounds with varying alkyl groups attached to the diazene moiety.

Uniqueness

(Z)-Dimethyldiazene-1,2-dicarboxylate is unique due to its specific geometric configuration, which influences its reactivity and interaction with other molecules. This configuration can lead to different reaction pathways and products compared to its isomers and analogs.

Properties

Molecular Formula

C4H6N2O4

Molecular Weight

146.10 g/mol

IUPAC Name

methyl (NZ)-N-methoxycarbonyliminocarbamate

InChI

InChI=1S/C4H6N2O4/c1-9-3(7)5-6-4(8)10-2/h1-2H3/b6-5-

InChI Key

NCBFTYFOPLPRBX-WAYWQWQTSA-N

Isomeric SMILES

COC(=O)/N=N\C(=O)OC

Canonical SMILES

COC(=O)N=NC(=O)OC

Origin of Product

United States

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